molecular formula C20H33NO3 B14404768 N-Dodecyl-2-(4-hydroxyphenoxy)acetamide CAS No. 89575-27-9

N-Dodecyl-2-(4-hydroxyphenoxy)acetamide

Cat. No.: B14404768
CAS No.: 89575-27-9
M. Wt: 335.5 g/mol
InChI Key: SFCUOIXXMMQOQQ-UHFFFAOYSA-N
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Description

N-Dodecyl-2-(4-hydroxyphenoxy)acetamide is a synthetic acetamide derivative characterized by a dodecyl (C12) alkyl chain and a 4-hydroxyphenoxy substituent. This structure combines hydrophobic and hydrophilic moieties, making it a candidate for applications in antimicrobial formulations and enzyme modulation.

Properties

CAS No.

89575-27-9

Molecular Formula

C20H33NO3

Molecular Weight

335.5 g/mol

IUPAC Name

N-dodecyl-2-(4-hydroxyphenoxy)acetamide

InChI

InChI=1S/C20H33NO3/c1-2-3-4-5-6-7-8-9-10-11-16-21-20(23)17-24-19-14-12-18(22)13-15-19/h12-15,22H,2-11,16-17H2,1H3,(H,21,23)

InChI Key

SFCUOIXXMMQOQQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC(=O)COC1=CC=C(C=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Dodecyl-2-(4-hydroxyphenoxy)acetamide typically involves the reaction of dodecylamine with 2-(4-hydroxyphenoxy)acetic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Purification steps, including recrystallization or chromatography, are employed to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N-Dodecyl-2-(4-hydroxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Dodecyl-2-(4-hydroxyphenoxy)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a surfactant or emulsifying agent in biological systems.

    Medicine: Explored for its antimicrobial properties and potential use in drug formulations.

    Industry: Utilized in the formulation of detergents, cosmetics, and other personal care products.

Mechanism of Action

The mechanism of action of N-Dodecyl-2-(4-hydroxyphenoxy)acetamide involves its interaction with cellular membranes and proteins. The dodecyl chain allows the compound to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the hydroxyphenoxy group can interact with protein targets, inhibiting their function and contributing to the compound’s antimicrobial activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties/Applications
N-Dodecyl-2-(4-hydroxyphenoxy)acetamide C12 alkyl, 4-hydroxyphenoxy ~335.5 (estimated) Potential antimicrobial, enzyme modulation
Paracetamol (N-(4-hydroxyphenyl)acetamide) 4-hydroxyphenyl, no alkyl chain 151.16 Analgesic/antipyretic; no antimicrobial activity
N-(4-Hydroxyphenethyl)acetamide Phenethyl group, hydroxyl 194.23 Isolated from fungi; low cytotoxicity
2-(3-Chloro-4-hydroxyphenyl)acetamide Chloro, hydroxyl 185.61 Weak 17β-HSD2 inhibition; parent compound for SAR studies
N-Dodecyl-2-(1H-tetrazol-5-yl)acetamide C12 alkyl, tetrazole ring 294.27 High yield synthesis; no biological data

Physicochemical Properties

  • Solubility :
    The dodecyl chain increases lipophilicity, reducing aqueous solubility compared to simpler analogs like paracetamol. This property may enhance bioavailability in lipid-rich environments.
  • Stability :
    Acetamide derivatives with electron-withdrawing groups (e.g., chloro in 2-(3-chloro-4-hydroxyphenyl)acetamide ) show greater stability under oxidative conditions than hydroxylated analogs .

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